p-Decyloxyphenol
Overview
Description
p-Decyloxyphenol is a chemical compound that is part of a broader class of organic materials known for their electrochromic properties and potential applications in various electronic devices. The compound features a decyloxy group attached to a phenol structure, which can be further modified to create various polymers with desirable electronic properties.
Synthesis Analysis
The synthesis of compounds related to p-Decyloxyphenol, such as decyloxyphenylquinoxaline-based monomers, involves the Stille coupling reaction. This method allows for the creation of donor-acceptor electroactive monomers, which can then be electropolymerized to form conducting polymers with high switching stability and fast response speeds . Similarly, cyano-substituted poly(2,5-dialkoxy-p-phenylene vinylene)s, which include decyloxy as one of the alkoxy groups, are synthesized using the Knoevenagel-type condensation method .
Molecular Structure Analysis
The molecular structure of p-Decyloxyphenol derivatives is crucial for their electronic properties. For instance, the introduction of decyloxy groups into quinoxaline-based polymers affects the electronic band-gap and the color of the neutral state of the polymer . In cyano-substituted poly(2,5-dialkoxy-p-phenylene vinylene)s, the presence of alkoxy side chains, including decyloxy, influences the coplanarity and stacking of the main chains, which in turn affects the optical properties .
Chemical Reactions Analysis
The chemical reactions involving p-Decyloxyphenol derivatives are primarily focused on their polymerization and the subsequent doping processes. The electropolymerization technique is used to deposit the synthesized monomers onto an electrode surface, creating polymers that can undergo n- and p-doping processes . These reactions are essential for the electrochromic behavior of the materials.
Physical and Chemical Properties Analysis
The physical and chemical properties of p-Decyloxyphenol derivatives are characterized using various analytical techniques. Nuclear magnetic resonance (NMR), mass spectrometry (MS), scanning electron microscopy (SEM), cyclic voltammetry (CV), ultraviolet-visible absorption spectrometry (UV-Vis), and spectro-electrochemical measurements are used to characterize the synthesized materials . These properties include thermal stability, adsorption characteristics, and photocatalytic activities under visible light irradiation . The polymers' optical and electrochemical properties are also influenced by the molecular structure, as seen in the strong dichroism in UV-vis absorption and photoluminescence of poly(1,10-phenanthroline-3,8-diyl) and its derivatives .
Scientific Research Applications
Electrochromic Polymers
Research conducted by Xu et al. (2016) focuses on the synthesis of novel decyloxyphenylquinoxaline-based donor-acceptor electroactive monomers and their corresponding polymers, highlighting the applications in electrochromic devices. These polymers show promising electrochemical properties, including high switching stability and fast response speed, which are crucial for the development of advanced electrochromic materials used in smart windows, displays, and other applications where controlled light transmission is required. The study demonstrates the potential of decyloxyphenyl derivatives in enhancing the performance of electrochromic polymers (Xu et al., 2016).
Environmental Implications
Another area of research involves understanding the environmental impact of polybrominated diphenyl ethers (PBDEs), which are structurally related to p-Decyloxyphenol. Studies by Ross et al. (2009) and Söderstrom et al. (2004) have explored the presence and behavior of PBDEs in marine environments and their photolytic debromination, respectively. These studies shed light on the persistence and transformation of such compounds in nature, offering insights into the environmental fate of structurally related compounds like p-Decyloxyphenol. Knowledge gained from these studies can inform efforts to manage the environmental footprint of p-Decyloxyphenol and similar compounds (Ross et al., 2009); (Söderstrom et al., 2004).
Implications for Health and Safety
The research on PBDEs, including their role as endocrine disruptors and their presence in human and environmental samples, as discussed in papers by Schecter et al. (2003) and Shaw & Kannan (2009), may offer parallel considerations for the safety and handling of p-Decyloxyphenol in research and industrial settings. Understanding the bioaccumulation and toxic potential of related compounds can guide the safe use and disposal of p-Decyloxyphenol to mitigate any potential health risks (Schecter et al., 2003); (Shaw & Kannan, 2009).
Safety And Hazards
properties
IUPAC Name |
4-decoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O2/c1-2-3-4-5-6-7-8-9-14-18-16-12-10-15(17)11-13-16/h10-13,17H,2-9,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWHKQJPPILAVDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70394483 | |
Record name | p-Decyloxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70394483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
p-Decyloxyphenol | |
CAS RN |
35108-00-0 | |
Record name | p-Decyloxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70394483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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